molecular formula C12H8ClNO B1358134 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde CAS No. 834884-63-8

6-(4-Chlorophenyl)-3-pyridinecarbaldehyde

Cat. No.: B1358134
CAS No.: 834884-63-8
M. Wt: 217.65 g/mol
InChI Key: HOVVTYCGELZQHF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-pyridinecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a 4-chlorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyridine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-pyridinecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-(4-Chlorophenyl)-3-pyridinecarboxylic acid.

    Reduction: 6-(4-Chlorophenyl)-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)-3-pyridinecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the development of bioactive compounds for pharmaceutical research.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Bromophenyl)-3-pyridinecarbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    6-(4-Methylphenyl)-3-pyridinecarbaldehyde: Similar structure but with a methyl group instead of chlorine.

    6-(4-Nitrophenyl)-3-pyridinecarbaldehyde: Similar structure but with a nitro group instead of chlorine.

Uniqueness

6-(4-Chlorophenyl)-3-pyridinecarbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the compound’s specific electronic and steric properties can affect its binding affinity and specificity in biological systems, making it a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

6-(4-chlorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVVTYCGELZQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620349
Record name 6-(4-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-63-8
Record name 6-(4-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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